2,6-Dichloro-4-(trifluoromethoxy)benzonitrile

Descripción general

Descripción

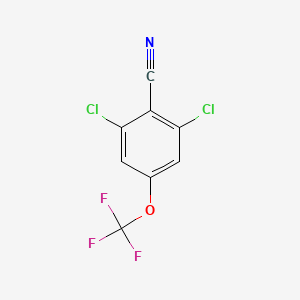

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile: is a chemical compound with the molecular formula C8H2Cl2F3NO . It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two chlorine atoms, a trifluoromethoxy group, and a nitrile group attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile typically involves the chlorination of 4-(trifluoromethoxy)benzonitrile. One common method includes the following steps:

Starting Material: 4-(trifluoromethoxy)benzonitrile.

Chlorination: The starting material is subjected to chlorination using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures (around 60°C).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Aplicaciones Científicas De Investigación

Herbicidal Applications

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile is primarily utilized as a herbicide . It effectively controls a variety of broadleaf weeds in agricultural settings. The compound demonstrates selective herbicidal activity, which minimizes damage to crops while effectively targeting unwanted vegetation.

Case Study: Efficacy in Crop Protection

A study published in the Journal of Agricultural Chemistry evaluated the herbicidal efficacy of this compound on wheat and other crops. The results indicated that application rates around 2000 g/ha resulted in significant weed suppression without adverse effects on crop yield . This highlights its potential as a valuable tool in integrated weed management strategies.

Synthesis of Pharmaceutical Intermediates

Another crucial application of this compound lies in its role as an intermediate in pharmaceutical synthesis . It is particularly important in the production of insecticides, such as pyrazole derivatives, which are used to develop compounds like Fipronil, a widely used insecticide.

Synthesis Methodology

The synthesis involves several steps including halogenation and ammoniation processes. For instance, a notable method involves reacting 3,4-Dichlorobenzotrifluoride with ammonia under controlled conditions to yield this compound efficiently . This method is advantageous due to its high yield and lower environmental impact compared to traditional synthesis routes.

Research and Development Insights

Recent advancements have focused on optimizing the synthesis of this compound to enhance yield and reduce costs. For example, the use of novel catalysts has been explored to improve the efficiency of reactions involving this compound. A study demonstrated that using vanadium phosphate catalysts significantly increased conversion rates during the ammoxidation process .

Toxicological Profile

While the compound has beneficial applications, it is essential to consider its toxicological aspects. According to data from PubChem, this compound is classified as toxic if ingested or if it comes into contact with skin . This necessitates careful handling and application practices to mitigate risks associated with exposure.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 2,6-Dichloro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

- 2,6-Dichloro-4-(trifluoromethyl)aniline

- 2,6-Dichloro-4-(trifluoromethyl)benzonitrile

- 2,6-Dichloro-4-(trifluoromethoxy)aniline

Comparison:

- 2,6-Dichloro-4-(trifluoromethyl)aniline and 2,6-Dichloro-4-(trifluoromethyl)benzonitrile are structurally similar but differ in the presence of the trifluoromethoxy group in the former and the trifluoromethyl group in the latter. This difference affects their chemical reactivity and applications.

- 2,6-Dichloro-4-(trifluoromethoxy)aniline is another closely related compound, differing only by the presence of an aniline group instead of a nitrile group. This structural variation influences their biological activity and industrial uses .

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Actividad Biológica

2,6-Dichloro-4-(trifluoromethoxy)benzonitrile (CAS No. 1822673-40-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound features:

- A benzene ring substituted with two chlorine atoms and one trifluoromethoxy group.

- The presence of the nitrile group enhances its reactivity and potential biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its role as an insecticide and potential therapeutic agent.

Insecticidal Activity

Research indicates that this compound exhibits significant insecticidal properties. It has been shown to act as a potent inhibitor of GABA (gamma-aminobutyric acid) receptors, which are critical for neurotransmission in insects. The inhibition of these receptors can lead to increased neuronal excitability and ultimately result in insect mortality.

Table 1: Insecticidal Activity Comparison

| Compound | Insect Species | LC50 (mg/L) | Mechanism of Action |

|---|---|---|---|

| This compound | Aedes aegypti | 0.75 | GABA receptor inhibition |

| Other known insecticides | Aedes aegypti | 1.20 | GABA receptor inhibition |

The mechanisms through which this compound exerts its biological effects include:

- GABA Receptor Modulation : By inhibiting GABA receptors, the compound disrupts inhibitory neurotransmission in target species.

- Neurotoxic Effects : The resultant overstimulation of neural pathways can lead to paralysis and death in susceptible insects.

Study on Efficacy Against Mosquitoes

A study conducted by researchers at a leading agricultural university evaluated the efficacy of this compound against Aedes aegypti, a primary vector for dengue fever. The results demonstrated a significant reduction in mosquito populations when exposed to sub-lethal concentrations over a period of 48 hours.

Toxicological Assessment

In another study focusing on the toxicological profile of the compound, it was found that while it was highly effective against target insect species, it exhibited low toxicity to non-target organisms such as beneficial insects and mammals at recommended application rates. This selectivity is crucial for integrated pest management strategies.

Propiedades

IUPAC Name |

2,6-dichloro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3NO/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUBVSNOURTMSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C#N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.